1-(4-{[(4-Chlorophenyl)sulfanyl]methyl}-1,3-thiazol-2-yl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine
Description
The compound 1-(4-{[(4-Chlorophenyl)sulfanyl]methyl}-1,3-thiazol-2-yl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine features a thiazole core substituted at position 4 with a (4-chlorophenyl)sulfanylmethyl group and a piperazine ring at position 2, which is further linked to a 3-chloro-5-(trifluoromethyl)-2-pyridinyl moiety.
Properties
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2F3N4S2/c21-14-1-3-16(4-2-14)30-11-15-12-31-19(27-15)29-7-5-28(6-8-29)18-17(22)9-13(10-26-18)20(23,24)25/h1-4,9-10,12H,5-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPFJWCPUMQQPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C3=NC(=CS3)CSC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2F3N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Thiazoles
are a class of organic compounds that contain a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. They have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom.
Biological Activity
The compound 1-(4-{[(4-Chlorophenyl)sulfanyl]methyl}-1,3-thiazol-2-yl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine (CAS No. 11528993) has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, and various biological activities, including antibacterial, antifungal, and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 505.41 g/mol. The structure features a thiazole ring, piperazine moiety, and chlorophenyl groups, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H17Cl2F3N4S2 |
| Molecular Weight | 505.41 g/mol |
| CAS Number | 11528993 |
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing thiazole and piperazine moieties have shown activity against various bacterial strains. A study demonstrated that related compounds achieved IC50 values ranging from 1.13 to 6.28 µM against urease inhibitors, suggesting strong antibacterial potential .
Antifungal Activity
The compound's structural components suggest potential antifungal activity as well. Thiazole derivatives have been reported to possess antifungal properties comparable to established antifungal agents. The presence of the sulfanyl group enhances the bioactivity by potentially disrupting fungal cell membranes .
Anticancer Activity
Preliminary studies on similar thiazole-based compounds indicate promising anticancer effects. For example, certain derivatives have been tested against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), revealing significant cytotoxicity with IC50 values around 6.2 µM for some derivatives . The mechanism may involve apoptosis induction or cell cycle arrest.
Case Studies
- Thiazole Derivatives in Cancer Treatment : A study evaluated a series of thiazole derivatives for their anticancer activity against various cell lines. The results indicated that modifications in the piperazine and thiazole rings significantly enhanced their cytotoxic effects .
- Antimicrobial Efficacy : Another investigation focused on synthesizing thiazole derivatives and assessing their antibacterial and antifungal activities. The results highlighted that compounds with halogen substitutions exhibited improved antimicrobial properties compared to non-halogenated analogs .
Comparison with Similar Compounds
Structural Analogues with Piperazine-Pyridine Moieties
Compounds sharing the 3-chloro-5-(trifluoromethyl)pyridinyl-piperazine scaffold exhibit distinct pharmacological profiles:
- 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-nitrophenyl)sulfonylpiperazine (CAS 946387-22-0): Replaces the thiazole-sulfanyl group with a nitrobenzenesulfonyl substituent.
- 1-Benzyl-3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-4-[(4-chlorophenyl)sulfanyl]pyrrolidine-2,5-dione (CAS 321433-54-9):
Table 1: Key Properties of Pyridine-Piperazine Analogues
*Estimated based on molecular formula.
Thiazole- and Sulfanyl-Containing Derivatives
The thiazole-sulfanyl motif is critical for antimicrobial activity:
- 1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-methylpiperazine (CAS 923821-13-0):
- 1-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone: Replaces thiazole with imidazole but retains the chlorophenyl-piperazine system. Exhibited broad-spectrum antimicrobial activity (MIC: 3.1–25 μg/mL), comparable to fluconazole .
Table 2: Antimicrobial Activity of Thiazole/Sulfanyl Analogues
Impact of Piperazine Modifications on Solubility and Metabolism
- Spacer Effects : Piperazine derivatives with ethylene or methylene spacers (e.g., 8ac , 8j in ) show improved aqueous solubility (60–80 μM) compared to direct attachment of piperazine to core structures (<20 μM). The target compound’s methylene spacer between thiazole and piperazine may balance solubility and bioavailability .
- Metabolic Stability : Piperazine rings are metabolic hot spots. Analogues with N-benzylpiperazine (e.g., 8b in ) or sulfonyl groups () exhibit reduced clearance compared to N-phenylpiperazine derivatives. The target compound’s 4-chlorophenylsulfanyl group may mitigate oxidative metabolism .
Receptor Binding and Selectivity
- 5-HT1A Receptor Affinity: Compounds with trifluoromethylpyridinyl-piperazine moieties (e.g., 3d, 5d in ) show subnanomolar affinity for serotonin receptors. The target compound’s pyridine-piperazine system may similarly target neurological pathways .
- Selectivity : Replacement of piperazine with morpholine () or heterocycles reduces receptor binding, highlighting the necessity of the piperazine core in the target compound for selective interactions .
Q & A
Q. What are the optimized synthetic routes for preparing this compound, and how can reaction yields be improved?
The synthesis of this compound involves multi-step reactions, typically starting with halogenated precursors and coupling agents. For example, analogous piperazine-thiazole derivatives are synthesized via nucleophilic substitution (e.g., thiazole ring formation) followed by Suzuki-Miyaura cross-coupling for pyridinyl integration . Key steps include:
- Thiazole formation : Using 4-chlorophenylsulfanylmethyl intermediates with thiourea under reflux in ethanol (yields ~55% reported for similar structures) .
- Piperazine coupling : Reacting the thiazole intermediate with 3-chloro-5-(trifluoromethyl)-2-pyridinyl derivatives using Pd catalysts .
Yield optimization : Improve yields by adjusting stoichiometry (1:1.2 molar ratio for coupling steps), using anhydrous solvents (e.g., DMF), and purifying via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structural integrity?
Characterization requires a combination of:
- NMR spectroscopy : 1H and 13C NMR to confirm substituent positions on the thiazole and pyridinyl rings (e.g., δ 7.2–8.5 ppm for aromatic protons) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ peak at ~480–500 m/z range) .
- Elemental analysis : Validate C, H, N, S, and Cl content within ±0.3% of theoretical values .
Q. What are the recommended storage conditions to maintain stability?
Store the compound in airtight containers under inert gas (argon) at −20°C to prevent hydrolysis of the sulfanyl group or oxidation of the thiazole ring. Avoid exposure to moisture and light, as these can degrade the trifluoromethylpyridinyl moiety .
Advanced Research Questions
Q. How can researchers design assays to evaluate this compound’s biological activity, given its structural complexity?
- Target identification : Use computational docking (e.g., AutoDock Vina) to predict binding affinity to receptors like serotonin or dopamine transporters, given the piperazine-thiazole scaffold’s prevalence in CNS-targeting drugs .
- In vitro assays :
- Enzyme inhibition : Test against acetylcholinesterase (AChE) or monoamine oxidases (MAO) using spectrophotometric methods (IC50 determination) .
- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, with EC50 calculations .
- Positive controls : Compare to known inhibitors (e.g., donepezil for AChE) to contextualize activity .
Q. How should contradictions in reported bioactivity data for analogous compounds be resolved?
Discrepancies in bioactivity (e.g., variable IC50 values) may arise from:
- Structural variations : Minor differences in substituents (e.g., chloro vs. trifluoromethyl groups) significantly alter receptor interactions .
- Assay conditions : Standardize protocols (e.g., pH, incubation time) and validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Data normalization : Express activity relative to internal controls and account for batch-to-batch compound purity differences via HPLC validation (>95% purity) .
Q. What strategies are effective for analyzing the compound’s metabolic stability and degradation pathways?
- In vitro metabolism : Incubate with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS. Key degradation products may include sulfoxide derivatives (oxidation of the sulfanyl group) or hydrolyzed piperazine rings .
- Stability studies : Perform forced degradation under acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions to identify labile sites (e.g., thiazole ring cleavage under acidic conditions) .
Methodological Considerations
Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
Q. What experimental approaches validate the compound’s interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized receptors .
- X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., MAO-B) to resolve binding modes at Ångström resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
